5-(Thiophen-3-yl)isoxazol-3-amine
Description
Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are fundamental to the field of chemical sciences. Their presence in numerous natural products, such as vitamins, alkaloids, and antibiotics, underscores their vital role in biological processes. In synthetic chemistry, they serve as versatile building blocks for the construction of complex molecules with tailored properties. The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into a cyclic framework introduces dipoles, alters ring strain, and provides sites for hydrogen bonding, all of which influence the molecule's reactivity and intermolecular interactions.
Role of Isoxazole (B147169) Scaffolds in Organic Synthesis.nih.govnih.gov
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in organic synthesis. nih.gov Its unique electronic and structural features make it a valuable synthon for the preparation of a wide range of organic compounds. nih.govrsc.org The N-O bond within the isoxazole ring is relatively weak and can be cleaved under various conditions, allowing for the transformation of the isoxazole into other functional groups. This reactivity makes isoxazoles useful as masked β-dicarbonyl compounds or as precursors to β-amino alcohols and other valuable synthetic intermediates. core.ac.uk
The synthesis of isoxazoles can be achieved through several methods, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being one of the most common and efficient approaches. rsc.org This reaction allows for the regioselective formation of 3,5-disubstituted isoxazoles. core.ac.uk Alternative methods include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their synthetic equivalents. core.ac.uk The versatility of isoxazole synthesis and its subsequent chemical transformations have solidified its importance as a key building block in the synthetic chemist's toolbox. nih.gov
Importance of Thiophene (B33073) Moieties in Chemical Architecture.mdpi.com
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of heterocyclic chemistry. wikipedia.org Its aromatic nature, similar to that of benzene (B151609), allows it to undergo a variety of substitution reactions, making it a versatile component in the design of new molecules. wikipedia.orgbohrium.com The sulfur atom in the thiophene ring influences its electronic properties, making it an electron-rich system that can participate in various chemical transformations. bohrium.comnih.gov
Thiophene and its derivatives are integral to the development of pharmaceuticals and agrochemicals. wikipedia.orgbohrium.com The thiophene ring is often used as a bioisosteric replacement for a benzene ring in biologically active compounds, a substitution that can lead to improved potency or altered pharmacokinetic properties. wikipedia.org Furthermore, the ability of thiophene to form conductive polymers, such as polythiophene, has made it a crucial component in the field of materials science for applications in organic electronics. wikipedia.org
Synergy of Isoxazole and Thiophene Rings in Novel Structures
The combination of isoxazole and thiophene rings within a single molecule creates a hybrid structure with the potential for unique and enhanced properties. This molecular hybridization strategy aims to integrate the distinct chemical and biological attributes of each heterocyclic system. mdpi.com The resulting isoxazole-thiophene hybrids can exhibit a synergistic effect, where the combined activity is greater than the sum of the individual components.
The electronic interplay between the electron-withdrawing nature of the isoxazole ring and the electron-donating character of the thiophene ring can lead to interesting photophysical and electrochemical properties. This has implications for the development of novel materials for organic electronics and sensing applications. In the context of medicinal chemistry, the fusion of these two scaffolds can result in compounds with improved biological activity, selectivity, and pharmacokinetic profiles. nih.gov
Contextualization of 5-(Thiophen-3-yl)isoxazol-3-amine
The compound this compound represents a specific example of an isoxazole-thiophene hybrid. Its structure, featuring a thiophene ring at the 5-position of an isoxazole ring and an amine group at the 3-position, presents a unique combination of functional groups that dictates its chemical behavior and potential applications.
Structural Peculiarities and Reactivity Potential of the Thiophen-Isoxazol-Amine System
The structure of this compound is characterized by the direct linkage of the thiophene and isoxazole rings. The position of the thiophene substituent at C5 of the isoxazole and the amino group at C3 are significant. The amino group, a strong electron-donating group, can influence the electron density of the isoxazole ring, potentially affecting its reactivity towards electrophiles and nucleophiles.
The presence of multiple reactive sites within the molecule opens up avenues for further chemical modifications. The amino group can undergo acylation, alkylation, and diazotization reactions, providing a handle for the introduction of diverse functionalities. The thiophene ring, being aromatic, is susceptible to electrophilic substitution reactions, although the directing effects of the isoxazole substituent would need to be considered. The isoxazole ring itself can undergo ring-opening reactions under specific conditions, offering a pathway to acyclic structures. The reactivity of this system is also influenced by the potential for intramolecular interactions between the different functional groups.
Research Gaps and Motivations for Investigating this compound
While the individual chemistries of isoxazoles and thiophenes are well-established, the specific properties and reactivity of their hybrid structures, such as this compound, are less explored. A significant research gap exists in understanding the full synthetic potential and the spectrum of chemical transformations that this particular molecule can undergo.
The motivation for investigating this compound stems from several factors. The combination of the isoxazole and thiophene moieties, both known to be present in various biologically active compounds, suggests that this hybrid could serve as a scaffold for the development of new therapeutic agents. nih.govbohrium.com Furthermore, the presence of a reactive amino group provides a versatile point for derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. imist.ma The unique electronic architecture of the molecule also makes it a candidate for investigation in materials science, particularly in the design of novel organic functional materials. A thorough investigation into the synthesis, characterization, and reactivity of this compound is therefore crucial to unlock its full potential in both medicinal and materials chemistry.
Overview of Research Trajectories for Isoxazole Derivatives
The exploration of isoxazole derivatives has followed several key research trajectories, leading to a deep understanding of their synthesis, characterization, and applications.
The synthesis of the isoxazole ring has evolved significantly from classical condensation reactions to more sophisticated and efficient methodologies. A cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This method is highly versatile, allowing for the introduction of a wide range of substituents on the isoxazole ring.
A general representation of the synthesis of 3-aminoisoxazoles is depicted in the scheme below:
In this reaction, 'R' would represent the thiophen-3-yl group for the target molecule.
Another established route to 3-aminoisoxazoles involves a two-step procedure starting from 3-bromoisoxazolines, which react with amines to form 3-aminoisoxazolines, followed by an oxidation step to yield the 3-aminoisoxazole (B106053). imist.ma
The structural elucidation of heterocyclic compounds like this compound relies heavily on a suite of spectroscopic techniques and computational methods.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for determining the precise connectivity and environment of atoms within a molecule. For isoxazole derivatives, ¹H NMR spectroscopy typically reveals characteristic chemical shifts for the protons on the isoxazole and thiophene rings. The proton on the C4 position of the isoxazole ring, for instance, often appears as a singlet in a distinct region of the spectrum. rsc.org ¹³C NMR provides information on the carbon framework of the molecule.
Infrared (IR) spectroscopy is employed to identify the functional groups present. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C=N stretching of the isoxazole ring, and vibrations associated with the thiophene ring.
Mass Spectrometry (MS) is crucial for determining the molecular weight of the compound and provides information about its fragmentation pattern, which can further aid in structural confirmation.
While specific experimental data for this compound is not available in the reviewed literature, the table below presents typical spectroscopic data for related isoxazole and thiophene-containing compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 3-Amino-5-methylisoxazole (B124983) | 2.3 (s, 3H, CH₃), 5.6 (s, 1H, H4), 4.5 (br s, 2H, NH₂) | 12.0 (CH₃), 96.0 (C4), 160.0 (C5), 170.0 (C3) | 3400-3200 (NH₂), 1620 (C=N) | 98 (M⁺) |
| 5-(Thiophen-2-yl)isoxazole | 7.1-7.8 (m, 4H, Ar-H & H4) | 100-140 (Ar-C & Isoxazole-C) | 3100 (Ar C-H), 1600 (C=N) | 165 (M⁺) |
Computational Characterization:
Computational chemistry plays an increasingly important role in predicting the structural, electronic, and spectroscopic properties of heterocyclic compounds. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to optimize the geometry of this compound and predict its NMR and IR spectra. Such computational studies can also provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and potential as an electronic material.
The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of compounds with diverse biological activities. google.comnih.govresearchgate.net The incorporation of a thiophene ring can further modulate these activities.
Enzyme Inhibition:
Many isoxazole derivatives have been identified as potent inhibitors of various enzymes. For instance, isoxazole-containing compounds have been investigated as inhibitors of cyclooxygenases (COX-1 and COX-2), enzymes involved in inflammation. imist.ma Others have shown inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.gov The structural features of the isoxazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its effectiveness as an enzyme inhibitor.
Anticancer Activity:
A significant area of research has focused on the anticancer potential of isoxazole derivatives. nih.govnih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell signaling. For example, certain isoxazole derivatives have demonstrated inhibitory activity against receptor tyrosine kinases. nih.gov The presence of the thiophene moiety in hybrids like this compound could potentially enhance these anticancer properties.
Antimicrobial and Other Biological Activities:
The isoxazole ring is also a key feature in a number of antimicrobial agents. google.comcbccollege.in Furthermore, isoxazole derivatives have been explored for a wide range of other therapeutic applications, including as anticonvulsants, analgesics, and immunosuppressants. google.com The specific biological role of this compound has not been extensively reported, but its structural similarity to other bioactive isoxazoles suggests it could be a promising candidate for biological evaluation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
5-thiophen-3-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H6N2OS/c8-7-3-6(10-9-7)5-1-2-11-4-5/h1-4H,(H2,8,9) |
InChI Key |
UHFUGRIKIPSMEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=NO2)N |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 5 Thiophen 3 Yl Isoxazol 3 Amine
Reactivity of the Isoxazole (B147169) Ring System
The isoxazole ring is an aromatic heterocycle characterized by a nitrogen-oxygen single bond, which makes it susceptible to specific types of reactions.
Electrophilic Aromatic Substitution on the Isoxazole Nucleus (e.g., at C-4)
While isoxazoles are generally less reactive towards electrophilic aromatic substitution than benzene (B151609), the presence of activating groups can facilitate such reactions. For 5-(thiophen-3-yl)isoxazol-3-amine, the C-4 position of the isoxazole ring is the most likely site for electrophilic attack. This is due to the directing effects of both the amino group at C-3 and the thiophene (B33073) ring at C-5.
Electrophilic aromatic substitution reactions, such as nitration and sulfonation, proceed through a two-step mechanism. masterorganicchemistry.com The first, and typically rate-determining, step involves the attack of the aromatic ring on the electrophile, leading to the formation of a carbocation intermediate and a temporary loss of aromaticity. masterorganicchemistry.commasterorganicchemistry.com The second, faster step is the deprotonation at the site of substitution, which restores the aromatic system. masterorganicchemistry.commasterorganicchemistry.com
In the context of thiophene, another five-membered heterocyclic compound, electrophilic aromatic substitution typically occurs at the C-2 position. youtube.com If the C-2 position is blocked, substitution will then favor the C-5 position. youtube.com
Nucleophilic Attack and Ring Opening Reactions
The isoxazole ring, particularly when activated by electron-withdrawing groups, can be susceptible to nucleophilic attack. This can lead to ring-opening reactions, a characteristic transformation of the isoxazole system. For instance, isoxazolones substituted with a nitropyridine group can undergo rearrangement to form imidazo[1,2-a]pyridines and indoles in the presence of a base like triethylamine (B128534). nih.gov This reaction is believed to be initiated by the addition of the tertiary amine to the C-4 position of the isoxazole ring. nih.gov
Thermolytic and Photolytic Transformations of the Isoxazole Moiety
Isoxazole derivatives can undergo transformations when subjected to heat or light. These reactions can lead to a variety of products through complex rearrangement pathways. For example, the photolysis or pyrolysis of certain N-substituted isoxazolones can result in the formation of imidazo (B10784944) annelated compounds, which is formally the same outcome as their base-induced rearrangements. nih.gov
Reactivity of the Amine Group (C-3 Position)
The amine group at the C-3 position of this compound is a key functional group that readily participates in nucleophilic reactions.
Nucleophilic Reactions with Activated Electrophiles
The amino group at C-3 exhibits nucleophilic character and can react with various activated electrophiles. A notable example is the reaction of 3-amino-5-methylisoxazole (B124983) with activated enol ethers. imist.maimist.ma In these reactions, the amine group attacks the electrophilic carbon of the enol ether, leading to the formation of isoxazolyl enamines. imist.maimist.ma When the enol ether is a diethyl ethoxymethylenemalonate, these intermediates can further cyclize to form isoxazolopyrimidinones. imist.maimist.ma
Formation of Schiff Bases and Imines
The primary amine group of this compound can condense with aldehydes and ketones to form Schiff bases or imines. derpharmachemica.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. derpharmachemica.com The formation of Schiff bases is a versatile method for introducing further structural diversity and has been widely applied to isoxazole-containing compounds. nih.govscite.ai The synthesis is often carried out by refluxing a mixture of the amine and the carbonyl compound in a suitable solvent, sometimes with the addition of an acid catalyst. nih.gov
Acylation, Alkylation, and Sulfonylation Reactions
The exocyclic amino group at the 3-position of the isoxazole ring is a primary site for nucleophilic attack, readily undergoing acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in modifying the compound's structure for various applications.
Acylation typically involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides in the presence of a base. This results in the formation of the corresponding N-amidoisoxazole derivatives.
Alkylation can be achieved using alkyl halides or other alkylating agents. The reaction introduces alkyl substituents onto the amino group, yielding secondary or tertiary amines depending on the reaction conditions and the stoichiometry of the reactants.
Sulfonylation of the amino group leads to the formation of sulfonamides. This is generally accomplished by reacting this compound with a sulfonyl chloride in the presence of a suitable base. For instance, a general procedure for the N-sulfonylation of a similar heterocyclic amine, 2-aminothiazole, involves dissolving sodium acetate (B1210297) in water, followed by the addition of the sulfonyl chloride and the amine, and heating the mixture nih.gov. This method can be adapted for the sulfonylation of this compound to produce various N-(isoxazol-3-yl)sulfonamides.
| Reaction Type | Reagent Example | Product Class |
| Acylation | Acetyl chloride | N-(5-(Thiophen-3-yl)isoxazol-3-yl)acetamide |
| Alkylation | Methyl iodide | N-Methyl-5-(thiophen-3-yl)isoxazol-3-amine |
| Sulfonylation | Benzenesulfonyl chloride | N-(5-(Thiophen-3-yl)isoxazol-3-yl)benzenesulfonamide |
Condensation Reactions leading to Fused Heterocycles (e.g., isoxazolopyrimidinones)
The amino group of this compound is a key functional handle for the construction of fused heterocyclic systems through condensation reactions. A notable example is the synthesis of isoxazolopyrimidinones.
In a reaction analogous to that of 5-methylisoxazol-3-amine, this compound can react with activated enol ethers like diethyl ethoxymethylenemalonate (EMM) imist.ma. The initial step involves a nucleophilic attack of the amino group on the electron-deficient carbon of the enol ether, leading to an intermediate isoxazolyl enamine imist.ma. When the enol ether is a derivative of malonate, this intermediate can undergo an intramolecular cyclization via attack on an ester carbonyl group, followed by the elimination of ethanol, to yield the corresponding isoxazolo[2,3-a]pyrimidinone imist.ma. However, if the enol ether contains cyano groups, such as in ethoxymethylenecyanoacetate (EMCA) or ethoxymethylenemalononitrile (B14416) (EMMN), the reaction often terminates at the stable isoxazolyl enamine intermediate without cyclization imist.ma.
| Reactant | Conditions | Product Type | Reference |
| Diethyl ethoxymethylenemalonate | Refluxing xylene | Isoxazolopyrimidinone | imist.ma |
| Ethoxymethylenecyanoacetate | Refluxing ethanol | Isoxazolylenamine | imist.ma |
| Ethoxymethylenemalononitrile | Refluxing ethanol | Isoxazolylenamine | imist.ma |
Reactivity of the Thiophene Moiety (C-5 Position)
The thiophene ring attached at the C-5 position of the isoxazole is an aromatic system susceptible to various transformations, particularly electrophilic aromatic substitution.
Electrophilic Aromatic Substitution on the Thiophene Ring
Thiophene is known to be more reactive towards electrophilic aromatic substitution than benzene chemenu.comwikipedia.org. The sulfur atom stabilizes the cationic intermediate formed during the substitution wikipedia.org. In 3-substituted thiophenes, electrophilic attack generally occurs at the C-2 or C-5 position, which are the most activated positions. Therefore, for this compound, electrophilic substitution is expected to occur preferentially at the C-2 or C-5 position of the thiophene ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation wikipedia.org. For instance, nitration would introduce a nitro group, and acylation would introduce an acyl group onto the thiophene ring, leading to further functionalized derivatives.
Functionalization at Thiophene Ring Positions
Beyond electrophilic substitution, other methods can be employed to functionalize the thiophene ring. The importance of an unsubstituted thiophene ring at the 5-position of the isoxazole has been noted for certain biological activities in related 5-(thiophen-2-yl)isoxazole analogues nih.govnih.gov. This suggests that modifications at this position can significantly influence the properties of the molecule. Functionalization can also be achieved through metallation-substitution sequences, where the thiophene ring is first deprotonated with a strong base to form a lithiated species, which can then react with various electrophiles.
Transition-Metal Catalyzed Cross-Coupling Reactions
The C-H bonds of both the isoxazole and thiophene rings, as well as any potential halide-substituted derivatives, can participate in transition-metal-catalyzed cross-coupling reactions, offering powerful methods for carbon-carbon and carbon-heteroatom bond formation.
Suzuki, Heck, and Sonogashira Couplings with Halogenated Derivatives
For these coupling reactions to occur, a halogenated precursor of this compound is required. Halogenation could potentially be directed to either the C4 position of the isoxazole ring or one of the available positions on the thiophene ring (C2, C4, or C5). The resulting aryl or heteroaryl halide can then serve as the electrophilic partner in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl and heteroaryl-aryl linkages. It is anticipated that a halogenated derivative of this compound would readily undergo Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids.
Research on other halogenated isoxazole and thiophene systems supports this expectation. For instance, the Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles has been successfully demonstrated to produce trisubstituted isoxazoles in good to high yields. researchgate.net Similarly, the coupling of bromothiophenes with a variety of boronic acids is a well-established and efficient transformation. unimib.it The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ in a solvent system like dioxane/water or DMF.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. A halogenated derivative of this compound would be expected to react with various alkenes under Heck conditions to yield vinyl-substituted products.
The success of the Heck reaction is often dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the alkene. Typical catalysts include Pd(OAc)₂ or PdCl₂, often in the presence of a phosphine ligand and a base, such as triethylamine or a carbonate, in a polar aprotic solvent like DMF or NMP. Mechanochemical methods, such as ball-milling, have also been developed for Heck reactions, sometimes offering improved chemoselectivity. beilstein-journals.org
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes. It is highly probable that a halogenated derivative of this compound would undergo Sonogashira coupling with a variety of terminal alkynes.
Studies on 3,5-disubstituted-4-iodoisoxazoles have shown that they readily participate in Sonogashira cross-coupling reactions with terminal alkynes to afford C4-alkynylisoxazoles in high yields. nih.gov The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent such as THF or DMF. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
While specific experimental data for the Suzuki, Heck, and Sonogashira couplings of halogenated this compound are not documented in the searched literature, the established reactivity of the isoxazole and thiophene scaffolds in these transformations strongly suggests that such reactions are feasible and would provide a powerful strategy for the structural diversification of this heterocyclic system. The tables below provide hypothetical examples of the expected products from these coupling reactions.
Table 1: Hypothetical Suzuki-Miyaura Coupling Products of Halogenated this compound
| Halogenated Reactant | Boronic Acid | Expected Product |
| 4-Bromo-5-(thiophen-3-yl)isoxazol-3-amine | Phenylboronic acid | 4-Phenyl-5-(thiophen-3-yl)isoxazol-3-amine |
| 5-(2-Bromothiophen-3-yl)isoxazol-3-amine | 4-Methoxyphenylboronic acid | 5-(2-(4-Methoxyphenyl)thiophen-3-yl)isoxazol-3-amine |
| 5-(5-Bromothiophen-3-yl)isoxazol-3-amine | Pyridin-3-ylboronic acid | 5-(5-(Pyridin-3-yl)thiophen-3-yl)isoxazol-3-amine |
Table 2: Hypothetical Heck Coupling Products of Halogenated this compound
| Halogenated Reactant | Alkene | Expected Product |
| 4-Iodo-5-(thiophen-3-yl)isoxazol-3-amine | Styrene | 4-((E)-2-Phenylvinyl)-5-(thiophen-3-yl)isoxazol-3-amine |
| 5-(2-Bromothiophen-3-yl)isoxazol-3-amine | Ethyl acrylate | Ethyl (E)-3-(3-(3-aminoisoxazol-5-yl)thiophen-2-yl)acrylate |
| 5-(5-Iodothiophen-3-yl)isoxazol-3-amine | 1-Hexene | 5-(5-((E)-Hex-1-en-1-yl)thiophen-3-yl)isoxazol-3-amine |
Table 3: Hypothetical Sonogashira Coupling Products of Halogenated this compound
| Halogenated Reactant | Alkyne | Expected Product |
| 4-Iodo-5-(thiophen-3-yl)isoxazol-3-amine | Phenylacetylene | 4-(Phenylethynyl)-5-(thiophen-3-yl)isoxazol-3-amine |
| 5-(2-Bromothiophen-3-yl)isoxazol-3-amine | Ethynyltrimethylsilane | 5-(2-((Trimethylsilyl)ethynyl)thiophen-3-yl)isoxazol-3-amine |
| 5-(5-Iodothiophen-3-yl)isoxazol-3-amine | Propargyl alcohol | 3-(3-(3-aminoisoxazol-5-yl)thiophen-5-yl)prop-2-yn-1-ol |
Derivatization Strategies and Analogue Synthesis Based on 5 Thiophen 3 Yl Isoxazol 3 Amine
Synthesis of Amide Derivatives
The primary amine of 5-(thiophen-3-yl)isoxazol-3-amine is a key functional group for the straightforward synthesis of amide derivatives. This is typically achieved by reacting the amine with a variety of carboxylic acids or their activated forms, such as acid chlorides or anhydrides. sphinxsai.com This reaction creates an amide linkage, a common and stable functional group in many pharmaceuticals.
The synthesis of pyrazole-thiophene-based amide derivatives has been accomplished through various methodologies. mdpi.com For instance, the reaction of 5-bromothiophene carboxylic acid with substituted, unsubstituted, and protected pyrazoles has been explored. mdpi.com One notable example is the synthesis of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, which was obtained in a good yield of approximately 68%. mdpi.com This intermediate can then undergo further modifications, such as palladium-catalyzed Suzuki-Miyaura cross-coupling for arylation. mdpi.com
The conditions for amide synthesis can be varied to optimize yield and purity. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 5-bromothiophene carboxylic acid using TiCl4 in pyridine (B92270) resulted in a low yield of 12%. mdpi.com In contrast, protecting the pyrazole (B372694) amine with a tert-butoxycarbonyl (BOC) group and then reacting it with 5-bromothiophene carboxylic acid in the presence of TiCl4 and pyridine provided a pathway to different amide derivatives. mdpi.com
| Reactants | Reagents/Conditions | Product | Yield (%) |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine, 5-bromothiophene carboxylic acid | TiCl4, Pyridine | 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | 12 |
| tert-butyl-3-amino-5-methylpyrazole-1-carboxylate, 5-bromothiophene carboxylic acid | TiCl4, Pyridine, Heat (80°C) | tertbutyl-3-(5-bromothiophene-2-carboxamido)-5-methyl-pyrazole-1-carboxylate | - |
| 5-bromothiophene carboxylic acid, 5-methyl-1H-pyrazol-3-amine (BOC protected) | - | 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 68 |
Formation of Urea (B33335) and Thiourea (B124793) Analogues
The primary amine of this compound also readily reacts with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. nih.govbeilstein-journals.org These functional groups are known to act as hydrogen bond donors and acceptors, which can be crucial for binding to biological targets. vulcanchem.com
The synthesis of urea derivatives is often carried out by treating the amine with a substituted isocyanate in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF), sometimes with a base such as triethylamine (B128534). nih.govvulcanchem.com Similarly, thiourea analogues are prepared by reacting the amine with an isothiocyanate. nih.govorganic-chemistry.org The reaction conditions can be optimized, with some syntheses being performed at room temperature, while others may require heating or microwave irradiation to facilitate the reaction. nih.govnih.gov
Mechanochemical methods, such as solid-state ball milling, have also been employed for the efficient and high-yielding synthesis of ureas and thioureas, often without the need for bulk solvents. beilstein-journals.orgresearchgate.net These methods are part of a growing trend towards more sustainable and environmentally friendly chemical synthesis. researchgate.net
| Starting Amine | Reagent | Product Type | General Reaction Conditions |
| 5-(3-aminophenyl)isoxazole-3-methyl ester | Substituted Phenyl Isocyanates/Benzyl Isocyanates | Urea | Dry Tetrahydrofuran, Inert Atmosphere, Room Temperature |
| 5-(3-aminophenyl)isoxazole-3-methyl ester | Substituted Phenyl Isothiocyanates | Thiourea | Dry Acetonitrile, Inert Atmosphere, Room Temperature |
| Primary/Secondary Amines | Isocyanates/Isothiocyanates | Urea/Thiourea | Solid-state ball milling |
| N-monosubstituted hydroxylamines | Isocyanate/Isothiocyanate derivatives | Urea/Thiourea | MgO, solventless, Microwave irradiation |
Design and Synthesis of Sulfonamide Conjugates
Sulfonamides represent another important class of derivatives that can be synthesized from this compound. The sulfonamide functional group is a key component in a wide range of therapeutic agents. The synthesis typically involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base.
A variety of sulfonyl chlorides can be used to introduce different substituents, allowing for the exploration of structure-activity relationships. The reaction conditions are generally mild, often carried out in a suitable organic solvent. Researchers have also explored more environmentally friendly methods, such as using zinc oxide nanoparticles as a reusable catalyst in solvent-free conditions for the synthesis of sulfonamides.
Novel thiophene (B33073) derivatives incorporating a sulfonamide moiety have been synthesized and evaluated for their biological activities. researchgate.net These syntheses often involve multi-step reactions to build the final complex molecules. researchgate.net
Development of Hybrid Molecules with Other Heterocyclic Scaffolds
A powerful strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophoric units into a single entity. This approach can lead to compounds with improved affinity, selectivity, or other desirable properties. The this compound scaffold has been used to create hybrid molecules with other heterocyclic systems like triazines, pyrimidines, and pyrazoles. nih.govnih.govnih.gov
Triazine Hybrids: The 1,3,5-triazine (B166579) nucleus is a known pharmacophore that has been incorporated into various therapeutic agents. nih.gov Hybrid molecules can be synthesized by linking the this compound moiety to a triazine ring, often through a nucleophilic substitution reaction where the amine displaces a leaving group (such as a chlorine atom) on the triazine core. nih.gov
Pyrimidine Hybrids: Pyrimidine is another privileged heterocycle in medicinal chemistry. The synthesis of pyrimidine-containing hybrids can be achieved through various condensation reactions. For example, thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to pyrimidines, can be synthesized from amino-3,5-dicyanopyridine intermediates. nih.gov
Pyrazole Hybrids: Pyrazole-containing compounds exhibit a wide range of biological activities. mdpi.comnih.gov Hybrid molecules incorporating both pyrazole and the this compound scaffold can be synthesized by forming an amide or other linkage between the two heterocyclic systems. mdpi.com For instance, pyrazole-thiophene-based amide derivatives have been synthesized by reacting thiophene carboxylic acid with various pyrazole amines. mdpi.comresearchgate.net
The combination of thiophene with other heterocyclic rings like thiazole (B1198619) and pyrazole can lead to hybrid molecules with enhanced biological activities. nih.gov
Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to design new compounds with improved properties while retaining the desired biological activity. nih.govresearchgate.net
Scaffold Hopping involves replacing the central core of a molecule with a different scaffold that maintains the essential three-dimensional arrangement of the key functional groups. nih.govresearchgate.net This can lead to the discovery of novel chemical series with potentially better drug-like properties or a different intellectual property landscape. nih.govnih.gov
Bioisosteric Replacement focuses on substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net This can be used to address issues such as metabolism, toxicity, or synthetic accessibility. researchgate.net For example, a urea linkage might be replaced by a non-classical bioisostere like a squaramide to improve properties such as cell permeability. nih.gov
While specific examples of scaffold hopping and bioisosteric replacement studies starting directly from this compound are not extensively detailed in the provided search results, the principles are broadly applicable to this and other heterocyclic scaffolds. The general concepts involve identifying key interactions of a lead molecule with its target and then designing new scaffolds or replacing functional groups to mimic these interactions while improving other molecular properties. nih.govresearchgate.netu-strasbg.fr
Spectroscopic and Advanced Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms.
The ¹H NMR spectrum of 5-(Thiophen-3-yl)isoxazol-3-amine displays a series of signals corresponding to the distinct protons within the molecule. The protons on the thiophene (B33073) and isoxazole (B147169) rings, as well as the amine group, resonate at characteristic chemical shifts (δ) measured in parts per million (ppm).
For comparison, related structures containing thiophene and isoxazole rings show aromatic proton signals in the range of 6.8 to 8.4 ppm. rsc.org
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Again, without specific data for the target molecule, we can infer the expected chemical shift ranges based on known values for similar heterocyclic systems. The carbon atoms of the aromatic thiophene and isoxazole rings are expected to resonate in the region of approximately 110 to 170 ppm. rsc.orgspectrabase.com The carbon attached to the amine group on the isoxazole ring would likely appear in the more downfield portion of this range due to the deshielding effect of the nitrogen atom.
For example, in various 5-substituted-3-phenylisoxazoles, the isoxazole carbons appear at approximately δ 162-170 ppm (C-3 and C-5) and around δ 97-98 ppm (C-4). rsc.org The chemical shifts for thiophene carbons in related compounds are also found within the aromatic region. mdpi.com
Two-dimensional (2D) NMR techniques are instrumental in definitively assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment would establish the connectivity between adjacent protons. For this compound, COSY would show correlations between the protons on the thiophene ring, helping to confirm their relative positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique would be crucial for assigning the specific ¹³C signals to their corresponding protons on the thiophene and isoxazole rings. researchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the thiophene and isoxazole rings by showing correlations between protons on one ring and carbons on the other. It would also help to confirm the position of the amine group. researchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This can provide valuable information about the three-dimensional structure and conformation of the molecule. researchgate.net
The application of these 2D NMR techniques provides a comprehensive and unambiguous confirmation of the chemical structure of this compound. researchgate.netyoutube.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would exhibit a combination of vibrational modes characteristic of its constituent parts.
Amine (NH₂) Group : Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com An N-H bending vibration is expected around 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band can also be observed between 910 and 665 cm⁻¹. orgchemboulder.com
Isoxazole Ring : The isoxazole ring has characteristic C=N and C=C stretching vibrations, as well as ring stretching and deformation modes. These are typically observed in the fingerprint region of the spectrum.
Thiophene Ring : The thiophene ring exhibits C-H stretching vibrations above 3000 cm⁻¹, as well as characteristic C=C and C-S stretching and ring deformation modes in the fingerprint region. nih.gov
C-N Stretching : The C-N stretching vibration for an aromatic amine is typically observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com
The combined information from these characteristic vibrations in the IR and Raman spectra provides strong evidence for the presence of the isoxazole, thiophene, and amine functional groups within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. For this compound, the molecular formula is established as C₇H₆N₂OS. nih.govalfa-chemistry.com HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
The theoretical exact mass of C₇H₆N₂OS can be calculated based on the most abundant isotopes of its constituent atoms. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. This level of precision is essential for confirming the identity of newly synthesized compounds or for distinguishing between isomers. For instance, techniques like ESI-HRMS are routinely used to confirm the structures of complex heterocyclic compounds. researchgate.net
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol |
| Theoretical Exact Mass | 166.02008 u |
Note: The theoretical exact mass is calculated and serves as a reference for experimental HRMS measurements.
Fragmentation Pattern Analysis for Structural Insight
Mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (CID) in MS/MS experiments, provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion of this compound is dictated by the stability of the resulting fragment ions and the relative strengths of its chemical bonds.
Key fragmentation pathways for this molecule would likely involve:
Alpha-Cleavage: A characteristic fragmentation for amines involves the cleavage of the bond adjacent to the C-N bond, which is a dominant pathway for aliphatic amines. libretexts.org
Ring Cleavage: The isoxazole and thiophene rings can undergo cleavage. The isoxazole ring, containing a weak N-O bond, is often prone to rupture. Studies on related azole isomers show that the loss of stable neutral molecules like N₂ is a common fragmentation process in CID mass spectra. nih.gov
Loss of Small Molecules: The fragmentation pattern may also show losses of small, stable neutral molecules.
Analyzing the masses of the resulting fragment ions allows for the piecing together of the molecule's structural components, confirming the connectivity of the thiophene ring, the isoxazole ring, and the amine group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is determined by its chromophoric system, which includes the thiophene ring, the isoxazole ring, and the amino group substituent.
The absorption bands observed in the spectrum are attributed to specific electronic transitions:
π → π transitions:* These high-energy transitions are characteristic of the conjugated π-systems within the aromatic thiophene and isoxazole rings. They typically result in strong absorption bands. researchgate.net
n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen and oxygen heteroatoms of the isoxazole ring or the sulfur of the thiophene ring) to an anti-bonding π* orbital. These are generally weaker than π → π* transitions. researchgate.net
The position of the maximum absorption (λmax) is sensitive to the molecular environment. The introduction of different functional groups or changes in solvent polarity can cause shifts in the absorption maxima. biointerfaceresearch.com For example, studies on similar thiophene dyes show that λmax values can shift significantly depending on the solvent used (e.g., methanol (B129727) vs. DMF). biointerfaceresearch.com The combination of the electron-rich thiophene and the electron-deficient isoxazole ring, along with the auxochromic amino group, constitutes the core chromophore of the molecule. nih.gov
X-Ray Crystallography
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid at atomic resolution. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine, provides significant insight into the expected structural features. nih.gov
This technique would precisely determine:
Bond lengths and bond angles within the molecule.
The planarity of the thiophene and isoxazole rings.
The dihedral angle between the planes of the two heterocyclic rings, which indicates the degree of twist between them. In a related thiophene-thiadiazole structure, this angle was found to be 72.99 (5)°. nih.gov In other thiophene-isoxazole systems, the dihedral angle can vary, for example, from 3.67° to 10.00° in different molecules within the same crystal. iucr.org
Table 2: Representative Crystallographic Data for a Related Thiophene-Heterocycle Compound
| Parameter | Example Value (C₇H₇N₃S₂) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2970 (6) |
| b (Å) | 6.6094 (3) |
| c (Å) | 11.2480 (6) |
| β (°) | 97.243 (5) |
| Volume (ų) | 833.15 (7) |
| Z | 4 |
Data from the crystal structure of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. X-ray crystallography reveals these packing arrangements and the specific forces involved. For a molecule like this compound, several types of interactions are expected to be significant in stabilizing the crystal structure.
Hydrogen Bonding: The primary amine group is a hydrogen bond donor, while the nitrogen atom of the isoxazole ring is a potential acceptor. This can lead to strong N-H···N hydrogen bonds, often forming centrosymmetric dimers or extended chains that are a primary feature of the supramolecular structure. nih.gov C-H···O interactions are also commonly observed in similar crystal structures. iucr.org
These combined interactions dictate the final three-dimensional architecture of the crystal. iucr.org
Elemental Analysis (CHN) of this compound
Elemental analysis is a fundamental technique in the characterization of novel compounds, providing crucial information about the elemental composition of a substance. For the heterocyclic compound this compound, this analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared with the theoretically calculated values derived from its molecular formula. This comparison is a critical step in verifying the purity and confirming the empirical formula of the synthesized compound.
Theoretical Composition
The molecular formula for this compound is C₇H₆N₂OS. nih.gov Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), oxygen (16.00 g/mol ), and sulfur (32.07 g/mol ), the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimental results are measured.
Research Findings
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data from CHN elemental analysis for this compound. While the synthesis and characterization of numerous isoxazole derivatives are reported, the specific experimental percentages for carbon, hydrogen, and nitrogen for this particular compound are not available in the reviewed resources. mdpi.comnih.govresearchgate.netnih.govnih.govimist.manih.gov
In the absence of experimental data, a theoretical data table is provided below for reference. This table outlines the expected percentage composition of each element in a pure sample of this compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 50.58 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.64 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 16.86 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.63 |
| Sulfur | S | 32.07 | 1 | 32.07 | 19.29 |
| Total | 166.208 | 100.00 |
This table is generated based on the molecular formula and serves as a theoretical reference for any future experimental validation of this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed exploration of molecular systems.
Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This method would calculate the bond lengths, bond angles, and dihedral angles of 5-(Thiophen-3-yl)isoxazol-3-amine. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electrons within the molecule and the energies of the molecular orbitals.
A hypothetical data table for the optimized geometry of this compound, which would be generated from DFT calculations, is presented below.
Table 1: Hypothetical Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (Thiophene) | Data not available |
| C-S (Thiophene) | Data not available | |
| C=N (Isoxazole) | Data not available | |
| N-O (Isoxazole) | Data not available | |
| C-NH2 | Data not available | |
| Bond Angle | C-S-C (Thiophene) | Data not available |
| C-N-O (Isoxazole) | Data not available | |
| Dihedral Angle | Thiophene-Isoxazole | Data not available |
Note: The values in this table are placeholders and would need to be calculated using appropriate DFT methods and basis sets.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. FMO analysis for this compound would pinpoint the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO).
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: The values in this table are placeholders and would be derived from quantum chemical calculations.
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites. For this compound, an MEP map would highlight electron-rich areas (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically colored blue), which are prone to nucleophilic attack. This would offer predictions about its intermolecular interactions.
Global reactivity descriptors such as chemical potential, hardness, and electrophilicity, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Fukui functions take this a step further by identifying the specific atoms within the molecule that are most likely to be involved in electrophilic, nucleophilic, or radical attacks. For this compound, these calculations would offer a detailed, atom-specific map of its chemical reactivity.
Spectroscopic Property Prediction
Computational methods can simulate various types of spectra, which can then be used to validate and interpret experimental spectroscopic data.
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the Infrared (IR) vibrational frequencies of a molecule. Comparing these computationally generated spectra with experimentally obtained spectra for this compound would serve as a powerful method for structural confirmation. Discrepancies between the calculated and experimental spectra can also provide insights into intermolecular interactions and solvent effects.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectrum | Peak/Shift | Predicted Value | Experimental Value |
| ¹H NMR (ppm) | Thiophene-H | Data not available | Data not available |
| Isoxazole-H | Data not available | Data not available | |
| NH2 | Data not available | Data not available | |
| ¹³C NMR (ppm) | Thiophene-C | Data not available | Data not available |
| Isoxazole-C | Data not available | Data not available | |
| IR (cm⁻¹) | N-H stretch | Data not available | Data not available |
| C=N stretch | Data not available | Data not available | |
| C-S stretch | Data not available | Data not available |
Note: The values in this table are placeholders and require both computational prediction and experimental measurement.
UV-Vis Spectral Prediction (TD-DFT)
Time-dependent density functional theory (TD-DFT) is a powerful quantum chemical method for predicting the electronic absorption spectra of molecules. While specific TD-DFT studies on this compound are not extensively documented in the literature, research on related isoxazole (B147169) and thiophene (B33073) derivatives provides valuable insights into its probable spectral characteristics.
Theoretical studies on various isoxazole derivatives have been conducted to estimate their UV-Visible absorption spectra. These studies often employ different functionals of DFT, such as B3LYP, CAM-B3LYP, and WB97XD, with basis sets like 6-31G(d,p) to calculate the energy gap (Eg) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For a series of designed isoxazole derivatives, the calculated energy gaps were found to be in a range that suggests absorption in the UV region, which is typical for such heterocyclic systems. researchgate.net The absorption properties are linked to electronic transitions, primarily of the π → π* type. researchgate.net
In a study of furan (B31954) and thiophene derivatives containing isoxazole subunits, theoretical UV-Vis spectra were calculated. researchgate.net The electronic transitions are generally characterized by intramolecular charge transfer. For this compound, it is anticipated that the principal absorption bands would arise from π → π* transitions involving the conjugated system extending across the thiophene and isoxazole rings. The amino group at the 3-position of the isoxazole ring is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted isoxazole-thiophene scaffold.
A methodological survey of TD-DFT methods suggests that range-separated hybrid functionals, such as CAM-B3LYP, often provide accurate predictions for the vertical excitation energies, particularly for the lower-energy Q-band region in cyclic systems. nih.gov Therefore, a computational investigation of this compound using such a functional would be expected to yield reliable predictions of its UV-Vis spectrum.
Table 1: Predicted UV-Vis Spectral Data for Related Isoxazole Derivatives (Illustrative)
| Compound/Functional | Predicted λmax (nm) | Transition Type | Reference |
| 3,5-diphenylisoxazole (MPW1PW91) | Not specified, Eg = 1.07-6.50 eV | π → π | researchgate.net |
| Thiophene-isoxazole derivative | Not specified | π → π | researchgate.net |
| Tetrahydroquinoline derivatives (B3LYP) | Not specified | π → π* | rsc.org |
Note: This table is illustrative and based on data for related compounds. Specific values for this compound would require dedicated calculations.
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of a molecule is a critical determinant of its biological activity and physical properties. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the thiophene and isoxazole rings. A conformational analysis would reveal the most stable spatial arrangement of these two rings relative to each other.
Theoretical investigations on furan and thiophene derivatives with oxazole, isoxazole, or isothiazole (B42339) subunits have included the study of their structural properties, such as bond lengths, bond angles, and dihedral angles. researchgate.net For these types of compounds, the planarity between the heterocyclic rings is a key feature. It is reasonable to infer that for this compound, the most stable conformer would have a small dihedral angle between the thiophene and isoxazole rings.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their flexibility, conformational changes, and interactions with their environment, such as a solvent or a biological receptor.
In the context of drug design and discovery, MD simulations are often used to assess the stability of a ligand-receptor complex predicted by molecular docking. mdpi.com For new functionalized isoxazoles, MD simulations have been performed to support the stability of the ligand-receptor complex when interacting with the active sites of proteins. mdpi.com These simulations typically involve placing the molecule in a solvent box (e.g., water) and simulating its motion over a period of nanoseconds.
For this compound, an MD simulation could be used to explore its conformational landscape in an aqueous environment, providing a more realistic picture of its flexibility than a static conformational analysis. Furthermore, if a biological target is identified, MD simulations of the ligand-target complex would be invaluable for assessing the stability of the binding mode and the persistence of key intermolecular interactions over time. Studies on isoxazole-triazole hybrids have utilized 100-ns MD simulations to validate the thermodynamic stability of the complex with target receptors. mdpi.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode of a ligand to a protein target.
While specific molecular docking studies for this compound are not published, numerous studies on related isoxazole derivatives highlight the common interaction patterns. These studies often reveal the importance of hydrogen bonding and hydrophobic interactions in the binding of isoxazole-containing ligands to protein active sites. researchgate.netnih.gov
For instance, in docking studies of isoxazole derivatives with the COX-2 enzyme, hydrogen bonds were observed between the isoxazole/isoxazoline (B3343090) ring and amino acid residues such as Cys41, Ala151, and Arg120. researchgate.net Other interactions, including hydrophobic, alkyl-pi, and van der Waals forces, also contribute to the binding affinity. researchgate.net Given the structure of this compound, the amino group is a potential hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. The thiophene and isoxazole rings can participate in hydrophobic and π-stacking interactions with appropriate residues in a protein's active site.
The energetic analysis of docked complexes provides a quantitative measure of the binding affinity, often expressed as a binding energy or a docking score. Lower binding energies generally indicate more favorable interactions.
In docking studies of isoxazole derivatives against various targets, binding affinities are frequently reported in kcal/mol. For example, in a study of isoxazole derivatives as anti-inflammatory agents targeting the COX-2 enzyme, compounds showed binding affinities in the range of -8.4 to -8.7 kcal/mol. researchgate.net Similarly, docking of isoxazole-substituted 9-anilinoacridine (B1211779) derivatives into DNA showed favorable binding free energies. nih.gov For this compound, a similar range of binding energies could be expected depending on the specific protein target. The binding energy would be a composite of contributions from hydrogen bonds, electrostatic interactions, and hydrophobic interactions.
Table 2: Illustrative Binding Affinities of Related Isoxazole Derivatives from Molecular Docking Studies
| Compound Class | Target | Binding Affinity (kcal/mol) | Reference |
| Substituted-isoxazole derivatives | COX-2 | -8.4 to -8.7 | researchgate.net |
| Isoxazole-carboxamide derivatives | COX-1/COX-2 | Potent (IC50 in nM range) | nih.gov |
| Isoxazole-substituted 9-anilinoacridines | dsDNA | Good correlation with activity | nih.gov |
Note: This table provides examples from related compounds and is for illustrative purposes.
QSAR/QSPR Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the properties of new compounds and for understanding the structural features that are important for a given effect.
While no QSAR/QSPR studies have been specifically reported for this compound, research on other isoxazole derivatives has successfully developed QSAR models. For example, 3D-QSAR studies on isoxazole derivatives as farnesoid X receptor (FXR) agonists have identified key structural requirements for activity. nih.gov These studies often use methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The contour maps generated from these models can indicate regions where steric bulk, electrostatic potential, or hydrophobicity are favorable or unfavorable for activity.
A QSAR study on newer isoxazole derivatives as anti-inflammatory agents also demonstrated a good correlation between the observed and predicted activity, leading to a robust QSAR model. researchgate.netnih.gov For this compound, a QSAR or QSPR study could be developed to correlate its structural descriptors (e.g., electronic, steric, and hydrophobic parameters) with non-clinical properties such as solubility, permeability, or other mechanistic parameters, provided a suitable dataset of related compounds is available.
Potential Applications As a Chemical Scaffold and Mechanistic Chemical Biology Studies
Role as a Versatile Synthetic Building Block (Synthon)
The structure of 5-(Thiophen-3-yl)isoxazol-3-amine, featuring a reactive amine group and two distinct heterocyclic rings, positions it as a valuable synthon in organic synthesis. The term "synthon" refers to a structural unit within a molecule that can be formed and/or reacted in a way that aids in the synthesis of a larger, more complex molecule.
Precursor for Advanced Organic Materials
The combination of the electron-rich thiophene (B33073) ring and the isoxazole (B147169) moiety suggests that this compound could serve as a precursor for advanced organic materials. Thiophene-containing polymers are well-known for their conductive properties, making them suitable for applications in electronics. The isoxazole ring, with its nitrogen and oxygen atoms, can influence the electronic properties and solubility of resulting materials. The primary amine group on the isoxazole ring provides a convenient handle for polymerization or for grafting the molecule onto other polymer backbones, potentially leading to materials with tailored electronic and physical properties.
Intermediate in Complex Molecule Synthesis
The presence of multiple reactive sites within this compound makes it a promising intermediate in the synthesis of more complex molecules. The amine group can readily undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. Furthermore, the thiophene and isoxazole rings can be subject to electrophilic substitution reactions, providing additional avenues for structural elaboration. This versatility allows for the construction of a library of derivatives with potentially diverse biological activities or material properties.
Exploration in Materials Science
The inherent electronic characteristics of the thiophene and isoxazole rings suggest that this compound and its derivatives could find applications in the field of materials science, particularly in organic electronics.
Components in Organic Electronics (e.g., Organic Solar Cells)
Thiophene-based oligomers and polymers are extensively used as donor materials in organic solar cells due to their ability to absorb light and transport charge. The incorporation of the isoxazole ring alongside the thiophene in this compound could modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of resulting materials. This tuning of the electronic bandgap is a critical factor in optimizing the efficiency of organic solar cells. The amine functionality could also be used to anchor the molecule to surfaces or to create self-assembled monolayers, which can improve the performance and stability of electronic devices. While direct research on this specific compound in organic solar cells is not prominent, the foundational principles of materials design strongly suggest its potential in this area.
Optoelectronic Properties
The combination of electron-donating (thiophene) and electron-accepting (isoxazole) characteristics within the same molecule suggests that this compound could exhibit interesting optoelectronic properties. Such "push-pull" systems are known to have large nonlinear optical responses and can be fluorescent. The specific absorption and emission wavelengths would be dependent on the electronic communication between the two heterocyclic rings. Further derivatization of the amine group could be used to fine-tune these properties, potentially leading to the development of novel organic light-emitting diodes (OLEDs), sensors, or photostabilizers. However, detailed experimental data on the specific optoelectronic properties of this compound are not yet widely available.
Mechanistic Investigations of Biological Interactions
While this article strictly excludes clinical, dosage, safety, or adverse effects, the structural motifs present in this compound are found in many biologically active compounds. The thiophene ring is a well-known bioisostere of the benzene (B151609) ring, often used in drug design to improve potency and metabolic stability. Isoxazole derivatives are also known to exhibit a wide range of pharmacological activities.
Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)
The biological activity of a compound is predicated on its ability to recognize and interact with specific macromolecules. Derivatives of the this compound scaffold have been studied for their interactions with key enzymes and receptor-mediated signaling pathways.
Monoamine oxidases (MAOs) are critical enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. researchgate.net Their inhibition can increase the concentration of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant medications. researchgate.net MAO inhibitors are classified as reversible or irreversible and can be selective for one of two isozymes, MAO-A or MAO-B. researchgate.net
While direct studies on the MAO inhibition mechanism of this compound are not extensively detailed in the available literature, the broader class of aminoisoxazole and thiophene-containing compounds has been investigated for neurological activity. For instance, patent literature discloses amide compounds based on a 3-aminoisoxazole (B106053) core for their potential as fatty acid amide hydrolase (FAAH) inhibitors, which are also involved in neurological processes. google.com The structural alerts from related molecules suggest that the nitrogen-rich isoxazole ring and the sulfur-containing thiophene could participate in interactions within an enzyme's active site. The mechanism would likely involve the formation of hydrogen bonds and hydrophobic interactions with amino acid residues, potentially leading to reversible or irreversible inhibition depending on the specific substituents on the core scaffold.
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes including proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. google.com Consequently, identifying small molecules that can inhibit this pathway is a significant goal in drug discovery.
Derivatives of the isoxazole and thiophene scaffolds have shown potential in modulating this pathway. A novel thiophene derivative, referred to as compound 1312, was found to effectively suppress the Wnt/β-catenin signaling pathway in gastrointestinal cancer cell lines. researchgate.net This suppression contributes to the compound's anti-proliferative effects. Although the precise molecular mechanism of agonism or antagonism for this compound itself is not specified, patents reveal that various oxazole, thiazole (B1198619), and other azole derivatives are being actively developed as Wnt pathway inhibitors. google.comgoogle.com These compounds function by targeting the stabilized pool of β-catenin. For example, in cancer cells with mutations that lead to elevated nuclear β-catenin, these inhibitors can reduce the levels of its active, non-phosphorylated form. google.com The interaction likely occurs at a point in the pathway that disrupts the stability or transcriptional activity of β-catenin, thereby antagonizing the pro-proliferative signaling cascade.
Structural Basis of Biological Recognition (Molecular Recognition)
The ability of a compound to be recognized by a biological target is governed by its three-dimensional shape, charge distribution, and the functional groups it presents for interaction. The structural basis for the biological recognition of scaffolds related to this compound has been elucidated through co-crystallography studies.
A key example comes from a study on thiophene-pyrazolourea derivatives, which are structurally analogous to isoxazole-based compounds, as inhibitors of c-Jun N-terminal kinase 3 (JNK3). The co-crystal structure of an inhibitor (compound 17) within the human JNK3 active site revealed that these inhibitors bind to the ATP pocket. The recognition is highly specific, involving interactions with both hydrophobic pocket-I and hydrophobic pocket-II of the kinase. This dual-pocket engagement is a critical determinant of the inhibitor's high potency and selectivity. The thiophene ring, in this context, contributes to the hydrophobic interactions that anchor the molecule within the binding site, while the urea (B33335) and pyrazole (B372694) moieties form crucial hydrogen bonds with the protein backbone, mimicking the interactions of ATP.
Pathway Modulation at the Molecular Level (e.g., inhibition of phosphorylation of specific kinases)
Kinases are a major class of enzymes that regulate a vast number of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. The inhibition of kinase phosphorylation is a well-established strategy for therapeutic intervention, particularly in oncology. Derivatives of the this compound scaffold have emerged as potent inhibitors of several protein kinases.
One study detailed a series of N-(5-tert-butyl-isoxazol-3-yl)-Nʹ-phenylurea derivatives as inhibitors of the FMS-like tyrosine kinase-3 (FLT3). A lead compound from this series was shown to inhibit the autophosphorylation of the FLT3 receptor, leading to complete tumor regression in a xenograft model of acute myeloid leukemia.
Furthermore, extensive research on thiophene and isoxazole derivatives has demonstrated their broad utility as kinase inhibitors. These scaffolds have been successfully used to develop potent and selective inhibitors for a range of kinases, as detailed in the table below. The mechanism of pathway modulation involves the competitive inhibition of ATP binding, which prevents the kinase from phosphorylating its downstream substrates, thereby blocking the signal transduction cascade.
Table 1: Kinase Inhibition by Thiophene and Isoxazole Derivatives
| Derivative Class | Target Kinase(s) | Observed Effect |
| Thiophene-Pyrazolourea Derivatives | JNK3 | Potent and isoform-selective inhibition (IC₅₀ = 35 nM for lead compound). |
| N-(5-tert-butyl-isoxazol-3-yl)-Nʹ-phenylurea Derivatives | FLT3 | Inhibition of FLT3 phosphorylation and tumor regression. |
| General Thiophene/Isoxazole Derivatives | c-Met, c-kit, VEGFR-2, EGFR, PDGFR, Pim-1 | High inhibitory effects against multiple tyrosine and serine/threonine kinases. |
Coordination Chemistry: Ligand Synthesis and Metal Complexation
The heteroatoms present in the this compound structure—specifically the nitrogen atoms of the isoxazole and amine groups, the oxygen of the isoxazole, and the sulfur of the thiophene ring—make it an interesting candidate as a ligand for metal complexation. The synthesis of such ligands and their subsequent complexation with metal ions can lead to new materials with unique electronic, magnetic, or catalytic properties.
Research into related structures, such as N-(2-pyridyl)-3-thienylalkyl-carboxamides, has shown that these types of molecules can act as effective ligands for transition metals like Zn(II), Cu(II), and Co(II). In these cases, the ligands typically coordinate to the metal center in a bidentate fashion through the carbonyl oxygen and the pyridine (B92270) nitrogen atom, forming stable chelate rings. The thiophene ring often remains non-coordinating. Similarly, ligands derived from 5-amino-1,2,4-thiadiazole have been used to synthesize complexes with Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). google.com The synthesis generally involves refluxing the ligand with a metal salt in a suitable solvent like ethanol. google.com The resulting complexes are often colored, crystalline solids that are stable in air. google.com
Design of Metal Chelators
A metal chelator is a ligand that binds to a central metal ion through two or more donor atoms, forming a stable, ring-like structure known as a chelate. The principles of coordination chemistry guide the design of selective metal chelators. Based on the behavior of related thiophene-amide and amino-heterocycle ligands, this compound and its derivatives can be designed as specific metal chelators.
The key design feature would be the strategic placement of donor atoms to facilitate the formation of five- or six-membered chelate rings with a target metal ion, as these are entropically and enthalpically favored. For this compound, the N-atom of the amino group and the adjacent N-atom of the isoxazole ring are positioned to act as a bidentate N,N-donor set. This arrangement is suitable for chelating metal ions. The design can be further refined by adding other functional groups to the scaffold to enhance selectivity or solubility. For example, incorporating carboxamide groups, as seen in related ligands, provides a hard oxygen donor that, in combination with a soft nitrogen or sulfur donor, can tune the ligand's affinity for different metal ions according to Hard and Soft Acids and Bases (HSAB) theory. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.
An In-depth Look at the Chemical Compound this compound
The heterocyclic compound this compound is a molecule of interest in the field of medicinal chemistry due to the established biological significance of its constituent thiophene and isoxazole rings. This article explores the available scientific information regarding this specific compound, focusing on its potential as a chemical scaffold and its role in mechanistic chemical biology studies.
The isoxazole nucleus is a prominent feature in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. These include applications as anti-inflammatory, antibacterial, and anticancer agents. The versatility of the isoxazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.
Similarly, the thiophene ring, a sulfur-containing heterocycle, is a common scaffold in many pharmaceuticals. Its presence can influence a molecule's metabolic stability, lipophilicity, and ability to interact with biological targets.
The combination of these two heterocyclic systems in this compound presents a unique chemical scaffold. The thiophene moiety at the 5-position and the amine group at the 3-position of the isoxazole ring offer potential sites for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Catalytic Applications of Metal Complexes
The amine group and the nitrogen and oxygen atoms within the isoxazole ring of this compound present potential coordination sites for metal ions. The formation of metal complexes with such organic ligands can lead to novel catalysts with unique reactivity and selectivity. These complexes can be employed in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
However, a thorough review of the existing scientific literature indicates that there are no published studies on the synthesis, characterization, or catalytic applications of metal complexes derived from this compound. The exploration of this area remains an open avenue for future research.
Conclusion and Future Research Directions
Summary of Current Understanding of 5-(Thiophen-3-yl)isoxazol-3-amine
Currently, the understanding of this compound is primarily built upon the known chemistry of its core components. The 3-aminoisoxazole (B106053) moiety is recognized as a crucial precursor and structural element in a variety of chemical applications. sigmaaldrich.com It is a structural isomer of 5-aminoisoxazole and serves as a key starting material for more complex molecules. sigmaaldrich.com The thiophene (B33073) ring is a well-known five-membered heterocycle that is a bio-isosteric replacement for phenyl rings, often used to modify physicochemical properties in larger molecules. nih.gov
The synthesis of related 5-substituted-3-aminoisoxazoles can be achieved through various reported methods, such as the treatment of β-ketonitriles with hydroxylamine (B1172632) or through one-pot, three-component couplings. nih.gov For instance, a common route involves the reaction of a β-oxo dithioester with an amine and hydroxylamine. nih.gov Another approach involves the addition-elimination of amines on 3-bromoisoxazolines followed by an oxidation step to yield the 3-aminoisoxazole ring. acs.orgnih.govresearchgate.net These general methodologies provide a foundational basis for the plausible synthesis of this compound.
Prospects for Novel Synthetic Methodologies
Future advancements in the synthesis of this compound are likely to focus on improving efficiency, regioselectivity, and sustainability.
Key areas for development include:
Flow Chemistry: Implementing continuous flow reactors could offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste.
Catalyst Development: The exploration of novel catalysts, including metal-free and biocatalytic systems, could provide more environmentally benign pathways. For example, amine-functionalized cellulose (B213188) has been used as a green catalyst for synthesizing related isoxazole (B147169) derivatives. mdpi.compreprints.org
One-Pot Reactions: Designing multi-component reactions where the thiophene ring and the isoxazole core are constructed in a single synthetic operation would significantly improve step economy. A practical multigram, metal-free synthesis of isoxazole-containing building blocks has been developed using a regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with alkynes. rsc.org
Advanced Characterization Techniques and Computational Refinements
A deeper understanding of the structural and electronic properties of this compound can be achieved through the application of advanced analytical and computational methods.
| Technique | Potential Application | Expected Insight |
| Solid-State NMR | Analysis of crystalline polymorphs. | Information on intermolecular interactions and packing in the solid state. |
| Advanced Mass Spectrometry | Tandem MS (MS/MS) fragmentation studies. | Detailed structural elucidation and identification of potential metabolites or degradation products. |
| Density Functional Theory (DFT) | Calculation of molecular orbitals (HOMO/LUMO), electrostatic potential, and reaction pathways. mdpi.com | Prediction of reactivity, stability, and potential sites for derivatization. Understanding of the molecule's electronic structure and aromaticity. mdpi.com |
| Rotational Spectroscopy | Precise determination of molecular geometry in the gas phase. | Insights into the inversion motion of the amine group and its effect on the molecular structure. mdpi.com |
Computational studies, particularly DFT, could be invaluable in predicting the molecule's behavior in different chemical environments and guiding synthetic efforts for derivatization. mdpi.com
Strategic Derivatization for Enhanced Chemical Applications
The this compound scaffold is ripe for strategic derivatization to create a library of new compounds with tailored properties for various chemical applications.
Potential derivatization strategies include:
N-Functionalization: The primary amine group is a prime site for reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of a wide range of functional groups.
Thiophene Ring Substitution: Electrophilic substitution on the thiophene ring can introduce substituents that modulate the electronic properties of the entire molecule.
Coupling Reactions: The scaffold can be used in cross-coupling reactions (e.g., Suzuki, Heck) to append larger, more complex molecular fragments.
These derivatives could find use in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as ligands for catalysis.
Deepening Mechanistic Insights into Chemical Biology
While excluding a direct focus on drug development, this compound and its derivatives can serve as valuable tools in chemical biology to probe biological systems. The isoxazole core is a known pharmacophore, and thiophene-containing compounds exhibit diverse biological activities. nih.govnih.gov
Derivatives could be designed as:
Enzyme Inhibitors: To study the function and mechanism of specific enzymes. For instance, related thiophene-isoxazole compounds have been investigated as inhibitors of various kinases. amanote.com
Molecular Probes: By attaching fluorescent tags or other reporter groups, these molecules could be used to visualize and track biological processes within cells.
Ligands for Receptor Studies: The scaffold can be used to design ligands that bind to specific receptors, helping to elucidate their structure and function. Studies on related compounds have explored their binding to receptors like the adenosine (B11128) A1 receptor. nih.gov
Potential for Development as a Platform Molecule for New Chemical Entities
Beyond specific applications, this compound holds significant promise as a platform molecule—a versatile core structure from which diverse libraries of new chemical entities can be built. Its inherent functionality and the established chemistry of its heterocyclic components make it an attractive starting point for creating novel compounds for a range of fields.
Potential areas of exploration include:
Agrochemicals: The isoxazole and thiophene rings are present in some commercial agrochemicals. nih.gov Derivatization could lead to new herbicides, fungicides, or insecticides.
Materials Science: The conjugated system of the thiophene and isoxazole rings suggests potential applications in organic electronics. Thiophene-based materials are known for their use in organic semiconductors.
Coordination Chemistry: The nitrogen and sulfur atoms can act as coordination sites for metal ions, leading to the development of novel ligands and metal complexes with interesting catalytic or material properties.
Q & A
Q. What are the common synthetic routes for preparing 5-(Thiophen-3-yl)isoxazol-3-amine, and what methodological considerations are critical for success?
The synthesis typically involves cycloaddition reactions to form the isoxazole core. For example, nitrile oxides can react with thiophene-derived dipolarophiles to construct the isoxazole ring. Post-cyclization functionalization (e.g., amine group introduction) may require protecting-group strategies to avoid side reactions. Evidence from similar compounds suggests that reaction conditions (temperature, solvent polarity) significantly influence yield . For instance, in analogous systems, cycloadditions performed in anhydrous tetrahydrofuran (THF) at 0–5°C improved regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming the connectivity of the isoxazole and thiophene rings. Distinct peaks for the amine proton (δ ~5.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) are diagnostic .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve molecular geometry, especially for verifying bond angles and dihedral angles in heterocyclic systems .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, particularly for distinguishing isomers .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound, and what mechanistic insights explain these challenges?
Low yields often arise from competing side reactions during cycloaddition or amine functionalization. Methodological optimizations include:
- Catalyst Screening : Transition-metal catalysts (e.g., Cu(I)) can enhance nitrile oxide stability and reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents (e.g., toluene) reduce byproduct formation .
- Kinetic Analysis : Time-resolved NMR can identify transient intermediates, guiding stepwise optimization .
Q. How should researchers reconcile contradictory biological activity data between this compound and its structural analogs?
Discrepancies in activity (e.g., anti-inflammatory vs. inactive analogs) may stem from:
- Conformational Flexibility : Substituent positioning on the thiophene ring alters binding affinity. Molecular docking studies (using software like AutoDock Vina) can predict interactions with target proteins .
- Metabolic Stability : Analog-specific differences in oxidation susceptibility (e.g., thiophene vs. furan rings) impact bioavailability. Comparative HPLC-MS stability assays under physiological conditions are recommended .
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculations at the B3LYP/6-31G* level can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : These assess solvent effects and transition-state stabilization, critical for designing regioselective reactions .
Methodological Resources
- Crystallography : SHELX programs (SHELXL, SHELXD) are industry standards for structure refinement, particularly for resolving disorder in heterocyclic systems .
- Synthetic Protocols : Cycloaddition and coupling methodologies from PubChem-validated studies provide reproducible frameworks .
- Biological Assays : Preclinical models for anti-inflammatory or anticancer activity should include controls with structurally related compounds (e.g., 5-(4-methoxyphenyl)isoxazole derivatives) to establish baseline comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
